1,2-Bis(4-hydroxyphenyl)-2-propanol

Description

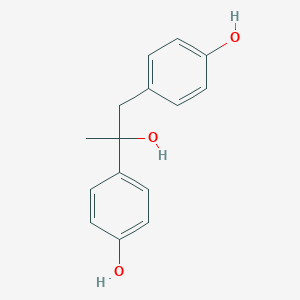

Structure

3D Structure

Properties

IUPAC Name |

4-[2-hydroxy-2-(4-hydroxyphenyl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHPWGPPAECAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349641 | |

| Record name | 1,2-Bis(4-hydroxyphenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154928-56-0 | |

| Record name | 1,2-Bis(4-hydroxyphenyl)-2-hydroxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-hydroxyphenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Enzymatic Formation of 1,2 Bis 4 Hydroxyphenyl 2 Propanol

Microbial Systems Facilitating 1,2-Bis(4-hydroxyphenyl)-2-propanol Formation

Sphingomonas Species (e.g., S. bisphenolicum AO1, Strain MV1)

Sphingomonas species are prominent in the bioremediation of BPA, with Sphingomonas bisphenolicum AO1 being a particularly well-studied example. This bacterium can utilize BPA as a sole carbon and energy source under aerobic conditions. dphen1.comnih.gov The initial step in the degradation of BPA by S. bisphenolicum AO1 is a hydroxylation reaction that yields this compound as one of the primary metabolites. oup.comasm.org

The key enzymatic machinery responsible for this transformation is a cytochrome P450 monooxygenase system. dphen1.comoup.com This system comprises two essential components encoded by the bisdA and bisdB genes: a ferredoxin (Fdbisd) and a cytochrome P450 (P450bisd), respectively. oup.com The reaction requires coenzymes such as NADH or NADPH for the transfer of electrons. dphen1.com The involvement of a cytochrome P450 system is further substantiated by the inhibition of BPA degradation in the presence of P450 inhibitors like metyrapone. dphen1.com

Another strain, Sphingomonas sp. strain MV1, isolated from sludge at a plastic manufacturing facility, is also known to degrade BPA, with this compound being a recognized rearranged product in its metabolic pathway. asm.orgnih.gov

Table 1: Research Findings on Sphingomonas Species

| Strain | Key Enzymes | Genes | Metabolites | Optimal Conditions |

| S. bisphenolicum AO1 | Cytochrome P450 monooxygenase, Ferredoxin | bisdA, bisdB | This compound, 2,2-Bis(4-hydroxyphenyl)-1-propanol | Aerobic, 30°C |

| Sphingomonas sp. strain MV1 | Not fully elucidated | Not specified | This compound | Not specified |

Escherichia coli Systems (e.g., Recombinant Expression of BisdA and BisdB)

The genetic determinants for BPA degradation from Sphingomonas bisphenolicum AO1 have been successfully expressed in Escherichia coli, creating a recombinant system for the biotransformation of BPA. By introducing the bisdA and bisdB genes, E. coli cells gain the ability to hydroxylate BPA, leading to the formation of this compound. oup.comigem.org

Research has demonstrated that the co-expression of both bisdA and bisdB is crucial for efficient BPA degradation. nih.gov Furthermore, the creation of a fusion protein, where BisdA and BisdB are linked, has been shown to enhance the degradation rate by approximately 50% compared to the polycistronic expression of the individual genes. igem.orgigem.org This improvement is attributed to the closer proximity of the enzymes, facilitating a more efficient electron transfer. igem.org

Table 2: Research Findings on Recombinant E. coli Systems

| Recombinant System | Expressed Genes | Key Findings | Resulting Metabolites |

| E. coli BL21(DE3) | bisdA and bisdB from S. bisphenolicum AO1 | Expression enables BPA degradation. | This compound, 2,2-Bis(4-hydroxyphenyl)-1-propanol |

| E. coli with BisdA-BisdB fusion protein | Fusion of bisdA and bisdB | ~50% higher specific BPA degradation rate. | This compound, 2,2-Bis(4-hydroxyphenyl)-1-propanol |

Pseudomonas Species (e.g., P. putida YC-AE1)

Pseudomonas species also contribute to the environmental degradation of BPA. Pseudomonas putida strain YC-AE1, isolated from polluted soil, has demonstrated a high capacity to degrade BPA over a wide range of concentrations. mdpi.comnih.gov The metabolic pathway of BPA in this strain involves the formation of several intermediates, including this compound. nih.govresearchgate.net

Similar to Sphingomonas, the initial step of BPA degradation in P. putida YC-AE1 is a hydroxylation reaction. Transcriptome analysis and the use of cytochrome P450 inhibitors have strongly implicated the involvement of a cytochrome P450 monooxygenase system in this process. nih.gov The degradation of BPA in P. putida YC-AE1 can proceed via two different pathways, both initiating with the hydroxylation of BPA to form either this compound or 2,2-Bis(4-hydroxyphenyl)-1-propanol. researchgate.net

Table 3: Research Findings on Pseudomonas Species

| Strain | Key Enzymes | Genes | Metabolites | Optimal Conditions |

| P. putida YC-AE1 | Cytochrome P450 monooxygenase | bisdA, bisdB (homologs) | This compound, 4,4-dihydroxy-alpha-methylstilbene, p-hydroxyacetophenone | pH 7.2, 30°C |

Biodegradation and Further Metabolism of 1,2 Bis 4 Hydroxyphenyl 2 Propanol

Dehydration Pathways of 1,2-Bis(4-hydroxyphenyl)-2-propanol

The initial step in the metabolism of this compound by microorganisms is a dehydration reaction. This process involves the removal of a water molecule from the compound, leading to the formation of a more reactive intermediate.

Enzymatic Dehydration by this compound Dehydratase

The enzymatic dehydration of this compound is catalyzed by a specific enzyme known as this compound dehydratase. ontosight.ai This enzyme has been identified in various bacterial strains, including those from the Sphingomonas and Pseudomonas genera, which are known for their ability to degrade aromatic compounds. ontosight.ai The dehydratase facilitates the elimination of the tertiary hydroxyl group and a hydrogen atom from the adjacent carbon, resulting in the formation of a double bond.

Formation of 4,4′-Dihydroxy-α-methylstilbene as an Intermediate

The product of this enzymatic dehydration is 4,4′-Dihydroxy-α-methylstilbene. mdpi.com This compound acts as a key intermediate in the degradation pathway. The formation of this stilbene (B7821643) derivative is a critical transformation that sets the stage for the subsequent cleavage of the molecule. The conversion of this compound to 4,4′-dihydroxy-α-methylstilbene is considered a crucial step in the bio-oxidation process. mdpi.com

Oxidative Cleavage and Subsequent Metabolite Formation

Following dehydration, the intermediate 4,4′-Dihydroxy-α-methylstilbene undergoes oxidative cleavage. This reaction breaks the central double bond of the stilbene, yielding smaller, more easily metabolized aromatic compounds.

Production of 4-Hydroxyacetophenone

One of the primary products resulting from the oxidative cleavage of 4,4′-Dihydroxy-α-methylstilbene is 4-Hydroxyacetophenone. mdpi.comnih.gov This compound, also known as p-hydroxyacetophenone (p-HAP), is a common metabolite in the degradation of various aromatic compounds.

Production of 4-Hydroxybenzaldehyde

In conjunction with 4-Hydroxyacetophenone, the oxidative cleavage of 4,4′-Dihydroxy-α-methylstilbene also yields 4-Hydroxybenzaldehyde. The simultaneous production of these two aromatic aldehydes is a characteristic feature of this specific biodegradation pathway.

Downstream Mineralization Processes

The ultimate fate of the metabolic products, 4-Hydroxyacetophenone and 4-Hydroxybenzaldehyde, is mineralization. This process involves the complete breakdown of these organic molecules into inorganic constituents, primarily carbon dioxide and water. mdpi.com It has been observed that while this compound can be converted to p-hydroxyacetophenone, this intermediate is not persistent and undergoes further biodegradation. mdpi.comnih.gov This mineralization is essential for the complete removal of the carbon skeleton of the original compound from the environment.

Diverse Microbial Catabolic Routes

The biodegradation of this compound is intricately linked to the broader metabolic pathways of bisphenol A (BPA) in various microorganisms. This compound is often a transient intermediate formed during the initial stages of BPA degradation. Several bacterial strains, particularly from the genera Sphingomonas and Pseudomonas, are known to metabolize BPA, and in the process, transform this compound. The enzymatic machinery of these microbes initiates the breakdown of this di-phenolic compound, leading to a cascade of downstream metabolites. The divergence in these pathways across different microbial species highlights the metabolic plasticity of bacteria in adapting to xenobiotic compounds.

Sphingomonas species are well-documented for their robust capabilities in degrading aromatic compounds. In the context of BPA metabolism, certain strains of Sphingomonas are understood to process this compound. For instance, in Sphingomonas fuliginis IMO, two primary metabolic pathways for BPA degradation have been proposed, which inherently involve the metabolism of its intermediates. researchgate.net While the direct catabolic pathway of this compound is not always the central focus of these studies, the identified downstream products from BPA give strong indications of its fate.

One proposed route in Sphingomonas involves the hydroxylation of one of the aromatic rings of BPA, which can lead to the formation of various hydroxylated intermediates. researchgate.net The subsequent metabolism of this compound is thought to proceed through further oxidation and potential ring cleavage events. The enzyme this compound dehydratase plays a crucial role in some bacterial strains, catalyzing the dehydration of this compound. researchgate.net

Table 1: Putative Metabolites of this compound in Sphingomonas Strains

| Metabolite | Putative Role in Pathway |

| 3-hydroxy BPA | Formed through hydroxylation of the aromatic ring. researchgate.net |

| 3-(4-hydroxyphenyl)-3-methyl-2-butanone | A potential breakdown product following initial oxidation steps. researchgate.net |

| 3-(3,4-dihydroxyphenyl)-3-methyl-2-butanone | Resulting from further hydroxylation of the aromatic ring. researchgate.net |

| 2,2-bis(3,4-dihydroxyphenyl) propane | An alternative hydroxylated derivative. researchgate.net |

Pseudomonas strains, particularly Pseudomonas putida, have also been extensively studied for their bioremediation potential concerning BPA and its derivatives. In Pseudomonas putida YC-AE1, a proposed degradation pathway for BPA explicitly identifies this compound as a key intermediate. researchgate.net The subsequent steps in this pathway involve a series of enzymatic transformations that lead to the formation of smaller, more readily metabolizable compounds.

The catabolism in Pseudomonas can involve the conversion of this compound to compounds like 4,4-dihydroxy-alpha-methylstilbene and subsequently to p-hydroxyacetophenone. researchgate.netnih.gov This latter compound is then often further mineralized. nih.gov The pathway underscores the role of both oxidation and cleavage reactions in the complete breakdown of the parent molecule.

Table 2: Identified and Proposed Metabolites from this compound in Pseudomonas Strains

| Metabolite | Method of Identification/Proposal | Reference |

| 4,4-dihydroxy-alpha-methylstilbene | Proposed intermediate | researchgate.net |

| 2,2-bis(4-hydroxyphenyl)-1-propanol | Detected in degradation studies | researchgate.net |

| 4-hydroxyphenacyl alcohol | Detected intermediate | researchgate.net |

| p-hydroxyacetophenone | Commonly identified breakdown product | nih.gov |

| Hydroquinone | Further downstream metabolite | researchgate.net |

A comparative look at the metabolic pathways in Sphingomonas and Pseudomonas reveals both similarities and distinct differences in how they process this compound, largely inferred from BPA degradation studies.

A key similarity is the initial enzymatic attack on the molecule, often involving hydroxylation or dehydration. However, the subsequent metabolites can differ, suggesting the involvement of distinct enzyme systems. For instance, the pathway in Pseudomonas putida YC-AE1 appears to favor the formation of stilbene and acetophenone (B1666503) derivatives. researchgate.net In contrast, the proposed pathways in Sphingomonas fuliginis IMO suggest a route involving more extensive hydroxylation of the aromatic rings before further breakdown. researchgate.net

This divergence in metabolite profiles is significant. The formation of p-hydroxyacetophenone, which is further mineralized in some pathways, represents a productive degradation route. nih.gov The specific enzymes and the genetic regulation behind these different catabolic strategies are areas of ongoing research. The metabolic flexibility of these bacteria allows for different approaches to the breakdown of the same initial compound, a testament to microbial evolution in response to environmental contaminants.

Academic Methodologies for Analysis and Characterization

Chromatographic Techniques for Metabolite Separation

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture for both qualitative and quantitative analysis. nih.gov The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. nih.gov Various chromatographic methods are available, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1,2-Bis(4-hydroxyphenyl)-2-propanol and its related metabolites. mdpi.com This method offers high resolution and sensitivity, making it ideal for separating complex biological and environmental samples. nih.gov

In a typical HPLC analysis of this compound, a reversed-phase column, such as an XTerra® RP18, is employed. mdpi.com The separation is often achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. mdpi.com The flow rate is maintained at a constant value, for instance, 0.4 mL/min. mdpi.com Detection is commonly performed using a UV detector, often set at a wavelength of 280 nm, which is suitable for aromatic compounds. mdpi.com

Table 1: Exemplary HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | XTerra® RP18 (5 µm, 150 mm × 3 mm i.d.) mdpi.com |

| Mobile Phase | Acetonitrile-Water Gradient mdpi.com |

| Flow Rate | 0.4 mL/min mdpi.com |

| Injection Volume | 10 µL mdpi.com |

| Detection | UV at 280 nm mdpi.com |

Spectrometric Approaches for Structural Elucidation

While chromatography excels at separating compounds, spectrometric techniques are indispensable for elucidating their precise molecular structures. shimadzu.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS)

Mass Spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio of ions. When coupled with HPLC (LC-MS), it allows for the identification of compounds as they elute from the chromatographic column. mdpi.com Electrospray ionization (ESI) is a commonly used ionization source for this purpose, and analyses are often conducted in negative ion mode. mdpi.com

For the structural confirmation of this compound, the mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range, for example, 70–1000. mdpi.com Key parameters of the ESI source, such as capillary voltage, lens voltage, extractor voltage, and cone voltage, are optimized to achieve the best signal. mdpi.com The source and desolvation temperatures are also critical and are typically maintained at around 120 °C and 300 °C, respectively. mdpi.com Nitrogen is commonly used as both the nebulizing and desolvation gas. mdpi.com

Tandem Mass Spectrometry (MS-MS) provides even greater structural detail by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This technique is crucial for distinguishing between isomers and for the unambiguous identification of metabolites. csic.es For instance, a characteristic fragment ion at m/z 211, resulting from the loss of methanol (B129727) from the deprotonated molecule [M-H]⁻, can serve as a diagnostic marker for a related compound, 2,2-bis(4-hydroxyphenyl)-1-propanol. mdpi.com

Table 2: Typical ESI-MS Parameters for the Analysis of this compound

| Parameter | Setting |

| Ionization Mode | Negative Ion Electrospray (ESI) mdpi.com |

| m/z Range | 70–1000 mdpi.com |

| Capillary Voltage | 3 kV mdpi.com |

| Cone Voltage | 30–80 V mdpi.com |

| Source Temperature | 120 °C mdpi.com |

| Desolvation Temperature | 300 °C mdpi.com |

| Nebulizing Gas | Nitrogen mdpi.com |

| Desolvation Gas | Nitrogen mdpi.com |

Molecular Biology and Biochemical Characterization

To understand the biological relevance of this compound, molecular biology and biochemical assays are employed. These methods can reveal how the compound affects cellular processes at the genetic and protein levels.

Gene Expression Analysis (e.g., qPCR)

Global gene expression analysis is a powerful tool for identifying genes and cellular pathways that are affected by exposure to a chemical compound. nih.gov Techniques like quantitative polymerase chain reaction (qPCR) can be used to measure changes in the expression of specific genes of interest. For example, studies on related bisphenol compounds have used global gene expression analysis in organisms like embryonic zebrafish to identify responsive genes and impacted biological pathways. nih.gov Such analyses can reveal whether the compound interacts with specific cellular receptors, such as the estrogen receptor, and can help to elucidate its mechanism of action. nih.govnih.gov

Enzyme Purification and Characterization of Catalytic Activity

Studying the enzymes that may metabolize or interact with this compound is crucial for understanding its biological fate. This involves the purification of the enzyme of interest, followed by the characterization of its catalytic activity. nih.govnih.gov

Enzyme purification can be achieved through various chromatographic techniques, such as affinity chromatography or gel filtration. nih.govnih.gov Once purified, the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), can be determined. nih.gov These parameters provide quantitative measures of the enzyme's affinity for its substrate and its catalytic efficiency. nih.gov Additionally, the optimal pH and temperature for enzyme activity can be determined, and the effects of potential inhibitors can be investigated. nih.gov

Advanced Research Perspectives and Methodological Considerations

Elucidation of Specific Enzyme-Substrate Interactions

A key enzyme identified in this process is 1,2-bis(4-hydroxyphenyl)-2-propanol dehydratase , isolated from bacterial strains such as Sphingomonas bisphenolicum. ontosight.ai This enzyme facilitates the dehydration of its substrate to form BPA, which can then undergo further metabolism. ontosight.ai The activity of this dehydratase is crucial for the bacterial degradation pathway of BPA. ontosight.ai

Broader studies on BPA degradation have highlighted the role of extracellular enzymes like laccases and peroxidases . nih.gov These enzymes, often sourced from fungi like Trametes versicolor or bacteria, generate highly reactive and non-specific free radicals that can oxidize phenolic compounds. nih.govnih.gov For instance, molecular docking simulations have been employed to study the interaction between Trametes versicolor laccase and BPA, demonstrating that the reaction is spontaneous. nih.gov Such studies provide insight into the active site interactions, binding affinities, and the conformational changes required for catalysis, which are applicable to understanding the enzymatic processing of its derivatives like this compound.

The table below summarizes key enzymes involved in the degradation pathways of bisphenols, highlighting their source and general mechanism.

| Enzyme Type | Common Source | General Mechanism of Action on Phenolic Compounds |

| Dehydratase | Sphingomonas bisphenolicum | Catalyzes the removal of a water molecule from this compound to form BPA. ontosight.ai |

| Laccase | Fungi (Trametes versicolor), Bacteria | Oxidizes phenolic compounds to form phenoxy radicals, initiating degradation or polymerization. nih.govnih.gov |

| Peroxidase | Plants (e.g., potato), Fungi | In the presence of H₂O₂, oxidizes phenolic compounds to form phenoxy radicals. nih.gov |

These enzymatic studies are essential, as the efficiency of degradation can be remarkably high. For example, peroxidase from potato starch processing wastewater has been shown to achieve a 99% degradation rate of BPA within minutes under specific conditions. nih.gov

Application of Computational Chemistry for Reaction Mechanism Prediction

Computational chemistry has emerged as a powerful tool for predicting the reaction mechanisms of complex molecules like this compound. Methods such as molecular docking, density functional theory (DFT), and high-level ab initio calculations allow researchers to model reaction pathways, calculate activation energies, and predict the structure of transient intermediates and final products. nih.govresearchgate.netresearchgate.net

A prime example is the use of molecular docking simulations to investigate the interaction between laccase and BPA. nih.gov These simulations can reveal the binding orientation of the substrate within the enzyme's active site and calculate the binding energy, indicating the spontaneity of the reaction. This approach can be directly extended to model the interaction of this compound with specific enzymes like the dehydratase, providing a molecular-level understanding of substrate recognition and catalysis.

Furthermore, computational models have been developed to predict the concentration profiles of reactive species involved in BPA degradation, such as hydroxyl radicals in advanced oxidation processes. researchgate.net Quantum chemistry methods are also used to study the reaction kinetics of similar molecules. For instance, theoretical analyses of the reactions of propanols with radicals have been performed using high-level methods like CCSD(T)/CBS//M06-2X/cc-pVTZ to determine rate coefficients and identify dominant reaction channels. researchgate.net These computational strategies are invaluable for elucidating the complex degradation network of this compound, especially for short-lived intermediates that are difficult to detect experimentally.

Development of Biotransformation Rules and Predictive Models in Environmental Systems

Understanding how this compound and related compounds behave in the environment is crucial for risk assessment. Research in this area focuses on establishing biotransformation rules and developing predictive models based on chemical structure and environmental conditions.

Studies have shown that the biodegradation pathway of BPA can lead to different products with varying persistence. For example, while this compound is considered a transient intermediate, its isomer, 2,2-bis(4-hydroxyphenyl)-1-propanol , has been identified as a persistent metabolite in fortified environmental waters. mdpi.comnih.govnih.gov This finding represents a critical biotransformation "rule": BPA bio-oxidation can lead to a persistent dead-end product. Another pathway involves the formation of p-hydroxyacetophenone, which is more readily mineralized. mdpi.comnih.gov

The biodegradability of bisphenols is highly dependent on their specific chemical structure. Comparative studies under aerobic and anaerobic conditions have been used to rank various bisphenols by their degradation potential. nih.gov This data helps in formulating predictive rules for environmental fate.

Aerobic Biodegradability Ranking of Various Bisphenols nih.gov This table ranks compounds from most to least biodegradable under tested aerobic conditions.

| Rank | Compound |

|---|---|

| 1 | Bis(4-hydroxyphenyl)methane (BPF), 4,4'-dihydroxybenzophenone (B132225) (HBP) |

| 2 | Bisphenol A (BPA) |

| 3 | 2,2-bis(4-hydroxy-3-methylphenyl)propane (BPP) |

| 4 | Bis(4-hydroxyphenyl)ethane (BPE) |

| 5 | 2,2-bis(4-hydroxy-phenyl)butane (BPB) |

| 6 | Thiodiphenol (TDP) |

To formalize these rules into predictive tools, researchers develop models like Quantitative Structure-Activity Relationship ([Q]SAR) and machine learning models. nih.gov Techniques such as Random Forest have been used to predict the endocrine-disrupting activity of chemicals based on molecular descriptors. nih.gov These same methodologies can be adapted to predict the likelihood and rate of biotransformation for compounds like this compound in various environmental compartments, aiding in the prioritization of chemicals for further testing. nih.govmdpi.com

Strain Engineering for Enhanced Biocatalytic Processes in Contaminant Degradation

While naturally occurring microorganisms can degrade contaminants, their efficiency may be limited in real-world applications. nih.gov Metabolic and strain engineering offer a pathway to develop robust microbial biocatalysts with enhanced degradation capabilities for compounds like this compound. researchgate.netlbl.gov

The process begins with the identification of potent naturally occurring strains, such as the Gram-negative bacterium MV1, which utilizes BPA as a carbon source. nih.govethz.ch The core principle of strain engineering is to take the genetic machinery responsible for this degradation and optimize it or transfer it to a more suitable industrial host, such as Pseudomonas putida or Escherichia coli. researchgate.net

Key strategies in strain engineering for bioremediation include:

Pathway Engineering: Introducing heterologous genes to construct or enhance a specific degradation pathway. For example, the gene encoding the this compound dehydratase from Sphingomonas could be introduced into a robust chassis organism to improve its degradation capacity. ontosight.ailbl.gov

Optimizing Enzyme Expression: Using strong promoters and optimizing codon usage to increase the production of key degradative enzymes.

Enhancing Substrate Uptake: Modifying transporter proteins to increase the rate at which the target contaminant enters the microbial cell.

Improving Stress Tolerance: Engineering the host strain to be more resilient to the toxic effects of the contaminant or the harsh conditions of an industrial process or polluted environment. researchgate.net

By applying these tools from systems and synthetic biology, it is possible to design and build specialized microorganisms tailored for the efficient and complete mineralization of specific pollutants, turning harmful waste streams into less toxic substances like carbon dioxide and water. researchgate.netethz.ch

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,2-Bis(4-hydroxyphenyl)-2-propanol in environmental or biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound. Use reverse-phase C18 columns with mobile phases of water/acetonitrile or methanol, and optimize ionization parameters (e.g., electrospray ionization in negative mode) for enhanced sensitivity . For complex matrices (e.g., wastewater sludge), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Calibration standards should be prepared in solvent-matched matrices to account for ion suppression/enhancement effects.

Q. How is this compound structurally characterized in degradation studies?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming its structure. Key spectral features include:

- ¹H NMR : Two doublets for aromatic protons (δ 6.7–7.2 ppm), a singlet for the hydroxyl group (δ ~5.5 ppm), and a multiplet for the propanol backbone (δ 1.5–2.5 ppm).

- ¹³C NMR : Signals at ~150 ppm (C-OH aromatic carbons) and ~70 ppm (C-OH of propanol).

Complementary techniques like high-resolution mass spectrometry (HRMS) ensure accurate molecular weight determination (expected m/z: 244.0735 for [M-H]⁻) .

Advanced Research Questions

Q. What enzymatic systems drive the formation of this compound during bisphenol A (BPA) degradation?

The compound is a primary metabolite of BPA degradation via two enzymatic pathways:

Cytochrome P450 Monooxygenases : Cytochrome P450 (e.g., CYP450 peg.429) oxidizes BPA to form this compound and its isomer, 2,2-bis(4-hydroxyphenyl)-1-propanol .

Bisphenol A Hydrolases : These enzymes (e.g., bt0225) cleave BPA’s isopropylidene bridge, yielding this compound .

Methodological Note: Validate enzyme activity via:

Q. How do researchers reconcile discrepancies in proposed metabolic pathways for this compound?

Contradictions arise when intermediates are undetected due to transient stability or analytical limitations. For example, Pseudomonas putida YC-AE1 degrades BPA to this compound, but downstream intermediates like 4,4-dihydroxy-α-methylstilbene were only hypothesized . To address this:

- Use isotopic labeling (e.g., ¹³C-BPA) to track carbon flow through suspected intermediates.

- Apply time-resolved metabolomics to capture transient metabolites.

- Cross-validate pathways with computational tools like the Eawag-BBD Pathway Prediction System .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

Design microcosm experiments simulating natural conditions (pH 6–8, 25–30°C, aerobic/anaerobic regimes). Key parameters:

- Kinetics : Monitor concentration decay via LC-MS and fit data to first-order (k = 0.05–0.1 h⁻¹) or Michaelis-Menten models.

- Biotic vs. abiotic factors : Compare sterile vs. live systems to distinguish microbial vs. chemical degradation.

- Community analysis : Use 16S rRNA sequencing to identify microbial consortia (e.g., Pseudomonas spp.) associated with degradation .

Data Contradiction Analysis

Q. Why do degradation pathways for this compound vary across bacterial strains?

Variations stem from species-specific enzyme repertoires. For example:

Resolution Strategy: Perform comparative genomics to map enzyme orthologs and assess their substrate specificity.

Q. How can researchers address the cytotoxicity of this compound in bioremediation studies?

The compound’s phenolic groups may inhibit microbial growth at high concentrations (>50 mg/L). Mitigation approaches:

- Adaptive laboratory evolution : Gradually expose microbial cultures to increasing concentrations to select resistant strains.

- Immobilization : Encapsulate degraders in alginate or biochar to reduce direct toxin contact.

- Co-metabolism : Supply alternate carbon sources (e.g., glucose) to sustain microbial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.